5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Catalog No.
S12990713
CAS No.
M.F
C6H5BrN4
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Product Name

5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

IUPAC Name

5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H3,8,10,11)

InChI Key

CFPPOKSEWZLWNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NN=C2N)Br

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound characterized by the presence of a bromine atom and an amino group attached to a pyrazolo[4,3-b]pyridine core. Its molecular formula is C6H5BrN4C_6H_5BrN_4, and it has a molecular weight of approximately 199.03 g/mol. The compound features a unique arrangement of nitrogen atoms within its structure, contributing to its chemical properties and biological activities.

Typical of amines and heterocycles. Notable reactions include:

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of derivatives with different functional groups.
  • Coupling Reactions: This compound can participate in coupling reactions with sulfonamides to produce sulfonamide derivatives, which have been shown to exhibit enhanced biological activity .
  • Halogenation: Further halogenation can occur at the nitrogen or carbon sites, depending on the reaction conditions.

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine exhibits significant biological activities that make it a subject of interest in medicinal chemistry:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit specific cancer cell lines, making it a potential candidate for cancer therapy.
  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • CYP Inhibition: The compound acts as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 5-bromo-1H-pyrazolo[4,3-b]pyridine.
  • Amine Introduction: The introduction of the amino group can be achieved through reduction reactions or direct amination processes.
  • Characterization: The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine has various applications in research and industry:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Chemical Research: It is used in synthetic organic chemistry for developing new compounds with desired properties.
  • Material Science: Its unique structural features may also find applications in materials science, particularly in designing novel polymers or catalysts.

Interaction studies involving 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine focus on its binding affinity with various biological targets:

  • Protein Binding Studies: These studies assess how well the compound interacts with specific proteins involved in disease pathways.
  • Enzyme Inhibition Assays: Evaluating its role as an inhibitor for enzymes such as cytochrome P450 provides insight into its metabolic profile and potential drug-drug interactions .

Several compounds share structural similarities with 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
5-Bromo-1H-pyrazolo[3,4-c]pyridine929617-35-60.83Different pyrazole ring orientation
6-Bromo-1H-pyrazolo[4,3-c]pyridine1206973-12-70.81Bromine at the sixth position
5-Bromo-1H-pyrazolo[4,3-b]pyridine1227628-78-50.75Lacks amino group at position three
3-Bromo-1H-pyrazolo[3,4-c]pyridine76006-13-80.74Bromine at the third position
5-Bromo-1H-pyrrolo[2,3-c]pyridine1215387-58-80.69Contains a pyrrole ring instead of pyrazole

The uniqueness of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine lies in its specific arrangement of bromine and amino groups along with the pyrazole structure, which contributes to its distinctive biological properties and potential applications in drug development.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

211.96976 g/mol

Monoisotopic Mass

211.96976 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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